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Compound of Interest

Compound Name: Cbz-NH-PEG1-CH2CH2COOH

Cat. No.: B15542719 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cbz-NH-PEG1-CH2CH2COOH is a heterobifunctional linker containing a carboxybenzyl (Cbz)-

protected amine, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid. This

short-chain PEG linker is valuable in bioconjugation and drug development, particularly in the

synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs),

and other targeted therapeutic agents. The PEG spacer enhances solubility and provides a

defined distance between the conjugated molecules, while the terminal carboxylic acid allows

for covalent attachment to primary amines on biomolecules such as proteins, peptides, or

antibodies. The Cbz group provides a stable protecting group for the amine, which can be

removed under specific conditions if further functionalization is required.

The primary method for conjugating the carboxylic acid moiety of Cbz-NH-PEG1-
CH2CH2COOH to a biomolecule is through carbodiimide chemistry, most commonly utilizing 1-

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide

(NHS) or its water-soluble analog, sulfo-NHS. This two-step process efficiently forms a stable

amide bond between the linker and the biomolecule.

Principle of the Reaction
The EDC/NHS bioconjugation chemistry proceeds in two main steps:
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Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of Cbz-NH-
PEG1-CH2CH2COOH to form a highly reactive and unstable O-acylisourea intermediate.

This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).

Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to

hydrolysis. To improve reaction efficiency, NHS (or sulfo-NHS) is added to react with the

intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester has a longer

half-life and reacts efficiently with primary amines (e.g., lysine residues on a protein) at a

physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond.

Data Presentation
The following tables summarize representative quantitative data for bioconjugation reactions

using carbodiimide chemistry with PEG linkers. While specific data for Cbz-NH-PEG1-
CH2CH2COOH is not extensively published, these examples with similar molecules provide an

expected range of outcomes.

Table 1: Representative Molar Ratios for EDC/NHS Conjugation

Reagent
Molar Excess (relative to
biomolecule)

Purpose

Cbz-NH-PEG1-

CH2CH2COOH
10 - 50-fold

To drive the reaction towards

the desired PEGylated

product.

EDC
2 - 10-fold (relative to PEG

linker)

To ensure efficient activation of

the carboxylic acid.[1]

NHS/sulfo-NHS
2 - 5-fold (relative to PEG

linker)

To stabilize the activated

intermediate and improve

coupling efficiency.[1]

Table 2: Representative Conjugation Efficiencies
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Biomolecule Linker Type
Conjugation
Chemistry

Conjugation
Efficiency (%)

Reference

Full-length

Antibody

PLGA-PEG-

COOH

Carbodiimide

(EDC/NHS)
6.96 - 14.64 [2]

Antibody

Fragment

(f(ab')2)

PLGA-PEG-

Maleimide
Thiol-Maleimide 26.44 - 47.19 [2]

Interferon α-2b Cbz-QGR-PEG
Transglutaminas

e
>99 [3]

Note: Conjugation efficiency is highly dependent on the specific biomolecule, linker, reaction

conditions, and analytical method used for determination.

Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of Cbz-NH-
PEG1-CH2CH2COOH to a Protein
This protocol describes a general method for the covalent conjugation of Cbz-NH-PEG1-
CH2CH2COOH to a protein containing primary amines.

Materials:

Protein of interest (in an amine-free buffer, e.g., 50 mM MES, pH 6.0)

Cbz-NH-PEG1-CH2CH2COOH

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer: 50 mM MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Desalting columns or dialysis equipment for purification

Procedure:

Preparation of Reagents:

Allow EDC and sulfo-NHS to equilibrate to room temperature before opening to prevent

moisture condensation.[1]

Prepare a stock solution of Cbz-NH-PEG1-CH2CH2COOH in anhydrous DMF or DMSO.

Immediately before use, prepare stock solutions of EDC and sulfo-NHS in Activation

Buffer. Do not store these solutions as EDC is susceptible to hydrolysis.[4]

Activation of Cbz-NH-PEG1-CH2CH2COOH:

In a reaction tube, dissolve Cbz-NH-PEG1-CH2CH2COOH in Activation Buffer.

Add the EDC and sulfo-NHS solutions to the Cbz-NH-PEG1-CH2CH2COOH solution. A

typical molar ratio is 1:2:2 of PEG linker:EDC:sulfo-NHS.

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[4]

Conjugation to the Protein:

Immediately add the activated Cbz-NH-PEG1-CH2CH2COOH solution to the protein

solution in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and

8.0.[1]

The molar excess of the activated linker to the protein can range from 10 to 50-fold,

depending on the desired degree of labeling.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching the Reaction:
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Add the Quenching Solution (e.g., Tris or Glycine) to a final concentration of 50-100 mM to

quench any unreacted NHS-ester groups.[4]

Incubate for 30 minutes at room temperature.

Purification of the Conjugate:

Remove excess, unreacted linker and byproducts by size-exclusion chromatography

(desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Characterization of the Bioconjugate
A. SDS-PAGE Analysis:

Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in

the molecular weight of the protein, corresponding to the mass of the attached linker(s).

B. HPLC Analysis:

Reversed-phase HPLC (RP-HPLC) can be used to separate the conjugated protein from the

unconjugated protein and to assess the purity of the conjugate.[5]

Size-exclusion HPLC (SEC-HPLC) can be used to determine the extent of aggregation and

to confirm the increase in hydrodynamic radius upon conjugation.[5]

C. Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser

desorption/ionization time-of-flight (MALDI-TOF) MS can be used to determine the exact

mass of the conjugate, confirming the number of linkers attached to the protein.[6][7]

Protocol 3: Cbz Deprotection (Optional)
If the terminal amine of the conjugated linker needs to be deprotected for further

functionalization, catalytic hydrogenolysis is a common method.

Materials:

Cbz-protected bioconjugate
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Palladium on carbon (10% Pd/C)

Methanol or Ethanol

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Celite

Procedure:

Dissolve the Cbz-protected conjugate in methanol or ethanol.

Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the conjugate).

Place the reaction mixture under a hydrogen atmosphere and stir vigorously at room

temperature.

Monitor the reaction progress by LC-MS.

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C

catalyst.

Concentrate the filtrate to obtain the deprotected amine conjugate.

Mandatory Visualization
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Bioconjugation Workflow

Reagent Preparation
(Linker, EDC, sulfo-NHS, Protein)

Activation of Linker
(EDC/sulfo-NHS, pH 6.0)

 Add EDC/sulfo-NHS

Conjugation to Protein
(pH 7.2-8.0)

 Add to Protein

Quenching
(Tris or Glycine)

 Stop Reaction

Purification
(SEC or Dialysis)

 Remove Excess Reagents

Analysis
(SDS-PAGE, HPLC, MS)

 Characterize Conjugate

 

EDC/NHS Coupling Chemistry

Cbz-NH-PEG1-COOH

+ EDC

[O-acylisourea intermediate]
(unstable)

 pH 4.5-6.0

+ sulfo-NHS

Cbz-NH-PEG1-CO-NHS
(amine-reactive)

+ Protein-NH2

Cbz-NH-PEG1-CO-NH-Protein
(stable amide bond)

 pH 7.2-8.5
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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